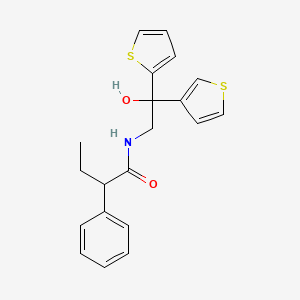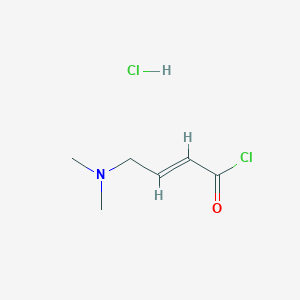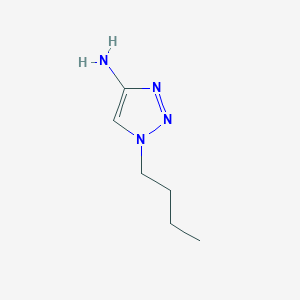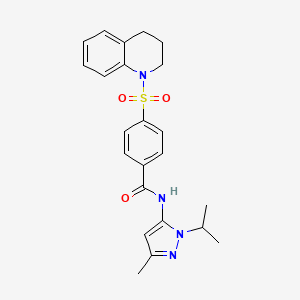![molecular formula C6H8ClN5 B2795631 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride CAS No. 2219380-27-3](/img/structure/B2795631.png)
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a chemical compound with the CAS Number: 2219380-27-3 . It has a molecular weight of 185.62 . It’s a powder in physical form .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride and its analogs has been investigated in the context of their antiviral activity . The synthesis involves the use of a 7H-pyrrolo[2,3-d]pyrimidine scaffold .Molecular Structure Analysis
The InChI code for 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is 1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride is a powder in physical form . It has a molecular weight of 185.62 .Wissenschaftliche Forschungsanwendungen
Antifolate and Antitumor Agents The synthesis of classical antifolate, identified as potential dihydrofolate reductase (DHFR) inhibitors, explores the antitumor capabilities of 7H-Pyrrolo[2,3-d]pyrimidine derivatives. The classical compound exhibited significant inhibition of human DHFR and the growth of various tumor cells in culture, indicating its potential as an antitumor agent (Gangjee et al., 2007).
Synthesis Techniques Research has focused on the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines using phosphorus pentoxide, showcasing the compound's versatility in organic synthesis. This technique has paved the way for the creation of compounds with potential applications in pesticide development (Jørgensen, Girgis, & Pedersen, 1985).
Receptor Tyrosine Kinase Inhibitors The development of N⁴-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as multiple receptor tyrosine kinase (RTK) inhibitors presents a significant leap in antitumor agent research. These compounds have shown improved inhibitory potency against critical RTKs involved in tumor growth and angiogenesis, making them potential candidates for cancer therapy (Gangjee, Kurup, Ihnat, Thorpe, & Disch, 2012).
Antiviral Agents Against Zika Virus Explorations into the antiviral activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives against the Zika virus have identified promising compounds. This research indicates the potential of these compounds as a new class of antiviral agents, offering hope for the development of treatments against flaviviruses like Zika and dengue virus (Soto-Acosta et al., 2021).
Synthetic Methodologies Innovative synthetic methodologies for 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed, demonstrating the compound's broad applicability in pharmaceutical research. These methods provide efficient routes to synthesize pharmaceutically active compounds, showcasing the importance of 7H-pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry (Fischer & Misun, 2001).
Safety And Hazards
The safety information available indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
The future directions for the study of 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride could involve further investigation of its potential antiviral properties , as well as its potential as an inhibitor of PAK4 . Further studies could also explore its chemical reactivity and potential applications in pharmaceutical compounds .
Eigenschaften
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5.ClH/c7-4-3-1-2-9-5(3)11-6(8)10-4;/h1-2H,(H5,7,8,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUNPBTVMTZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=NC(=C21)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2795553.png)
![1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride](/img/structure/B2795555.png)


![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)


![Methyl 2-{[6-benzenesulfonamido-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2795567.png)

